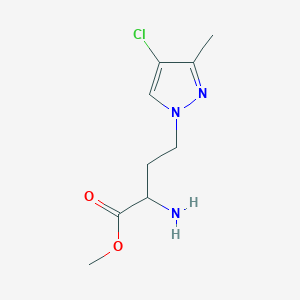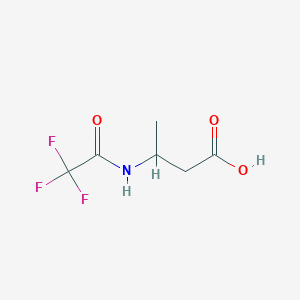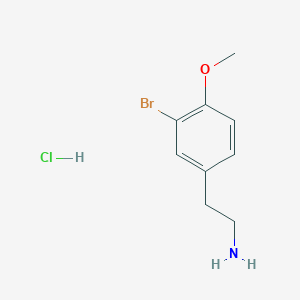
2-(3-Bromo-4-methoxyphenyl)ethan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromo-4-methoxyphenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H13BrClNO and a molecular weight of 266.56 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-methoxyphenyl)ethan-1-amine hydrochloride typically involves multiple steps. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction . The Friedel-Crafts acylation introduces the acyl group, which is then reduced to an alkane. This is followed by nitration and subsequent reduction to form the amine group .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar multi-step processes. The reaction conditions are optimized for yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions
2-(3-Bromo-4-methoxyphenyl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as sodium iodide in acetone for halogen exchange.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce various amine derivatives.
科学的研究の応用
2-(3-Bromo-4-methoxyphenyl)ethan-1-amine hydrochloride is utilized in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving neurotransmitter analogs and receptor binding.
Industry: Used in the production of specialty chemicals and intermediates
作用機序
The mechanism of action of 2-(3-Bromo-4-methoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand for certain receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use .
類似化合物との比較
Similar Compounds
Some compounds similar to 2-(3-Bromo-4-methoxyphenyl)ethan-1-amine hydrochloride include:
- 1-(3-Bromo-4-methoxyphenyl)ethan-1-amine hydrochloride
- 2-(3-Methoxyphenyl)ethan-1-amine
- 3,4-Dimethoxyphenethylamine
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical reactivity and biological activity. This makes it particularly valuable in research settings where precise molecular interactions are studied.
特性
分子式 |
C9H13BrClNO |
|---|---|
分子量 |
266.56 g/mol |
IUPAC名 |
2-(3-bromo-4-methoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H12BrNO.ClH/c1-12-9-3-2-7(4-5-11)6-8(9)10;/h2-3,6H,4-5,11H2,1H3;1H |
InChIキー |
FYDVUSGLJQTFQS-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CCN)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


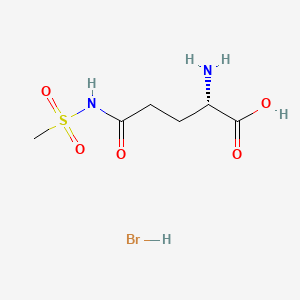
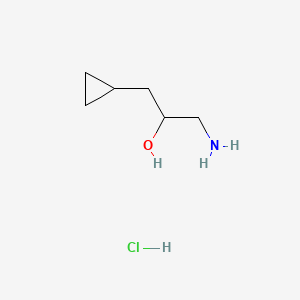
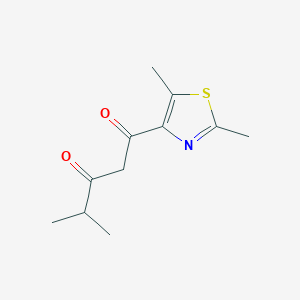
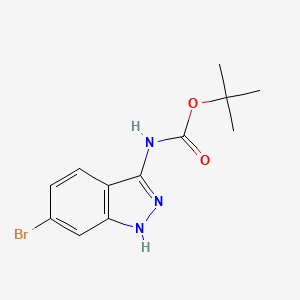
![(2S)-2-[(difluoromethyl)sulfanyl]propan-1-amine hydrochloride](/img/structure/B13496264.png)
![tert-butyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B13496270.png)
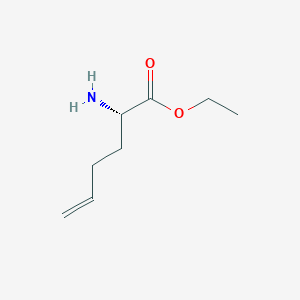
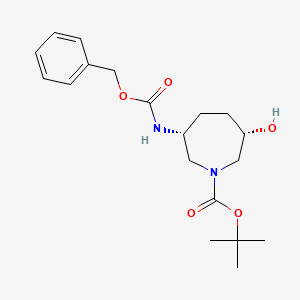
![(1R,5S,6R)-3-methyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B13496287.png)

![5-Methoxy-4-azatricyclo[4.3.1.1,3,8]undec-4-ene](/img/structure/B13496291.png)
![tert-butyl 7a-(hydroxymethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate, Mixture of diastereomers](/img/structure/B13496297.png)
